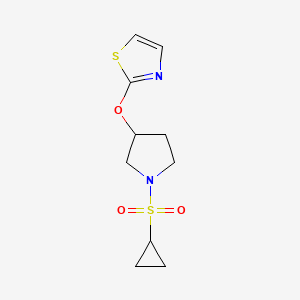![molecular formula C11H14NNaO2 B2714248 Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate CAS No. 1989659-40-6](/img/structure/B2714248.png)
Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate” is a chemical compound with the molecular formula C11H14NNaO2 . It has a molecular weight of 215.22 . This compound is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a sodium atom, a pyridine ring, a 2-methylpropyl group, and an acetate group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyridinium salts, which are structurally similar, have been studied for their reactivity . They have been used in a wide range of research topics due to their synthetic routes and reactivity .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius . The boiling point is not specified . More detailed physical and chemical properties can be determined using various analytical techniques .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Organotin(IV) Complexes : A study by Benetollo et al. (2005) focused on synthesizing mono- and di-organotin(IV) derivatives containing the anionic bis(2-pyridylthio)acetate from Sodium bis(2-pyridylthio)acetate ligand. These complexes were characterized using various analytical techniques, including FT-IR, ESI-MS, and X-ray crystallography, highlighting their potential in material science and chemical engineering applications (Benetollo et al., 2005).
Multicomponent Reaction Catalysis : Elinson et al. (2017) and (2013) conducted studies on sodium acetate-catalyzed multicomponent reactions involving various compounds, including 4-hydroxy-6-methylpyridin-2(1H)-one. These studies reveal the potential of sodium acetate in facilitating efficient chemical syntheses, which could be beneficial in pharmaceutical and synthetic chemistry (Elinson et al., 2017), (Elinson et al., 2013).
Crystallography and Structural Analysis
Crystal Structure of NSAID Tolmetin Sodium : Konovalova et al. (2021) reported on the crystal structure of tolmetin sodium, a non-steroidal anti-inflammatory drug. This study provides insights into drug design and the understanding of how molecular structure affects pharmacological properties (Konovalova et al., 2021).
Complexes of Polyfunctional S,N,O-Ligand : Another study by Pellei et al. (2005) involved the synthesis and characterization of triorganotin(IV) complexes with the anionic bis(2-pyridylthio)acetate ligand. Their work contributes to the field of coordination chemistry and materials science (Pellei et al., 2005).
Miscellaneous Applications
Synthesis of Pyridine Derivatives : Pandharpatte et al. (2017) described a microwave-promoted one-pot synthesis of pyridine derivatives using sodium acetate as a catalyst. This method offers a rapid and efficient route for synthesizing pyridine derivatives, which are important in various chemical industries (Pandharpatte et al., 2017).
Electrochemical Studies : Studies by Iqbal et al. (2013) and Sharifirad et al. (2010) explored the electrochemical properties and applications of various compounds, including pyridine derivatives. Their findings have implications for electrochemistry and materials science (Iqbal et al., 2013), (Sharifirad et al., 2010).
Safety and Hazards
The safety information available indicates that “Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
sodium;2-[3-(2-methylpropyl)pyridin-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.Na/c1-8(2)5-10-7-12-4-3-9(10)6-11(13)14;/h3-4,7-8H,5-6H2,1-2H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSSPUZTTDHNSK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=CN=C1)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2714165.png)
![Ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2714167.png)
![2-[4-[3-(2-Iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol](/img/structure/B2714169.png)
![4-fluoranyl-N-[[5-[2-oxidanylidene-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2714170.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2714171.png)

![(E)-5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N'-(3,4,5-trimethoxybenzylidene)thiophene-2-carbohydrazide](/img/structure/B2714175.png)
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2714176.png)
![(2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid](/img/structure/B2714179.png)


![Methyl (1R,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride](/img/structure/B2714184.png)


